Trimethyl(4-vinylphenyl)silane

Overview

Description

Trimethyl(4-vinylphenyl)silane (CAS No. 1009-43-4) is an organosilicon compound with the molecular formula C₁₁H₁₆Si and a molecular weight of 176.33 g/mol . It is a colorless to pale yellow liquid (or solid, depending on purity) stabilized with TBC (tert-butylcatechol) for enhanced shelf life. Key properties include:

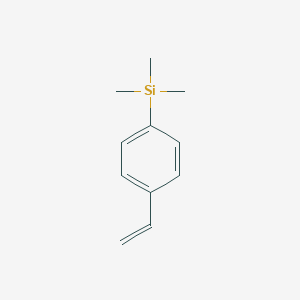

- Structure: A silicon atom bonded to three methyl groups and a 4-vinylphenyl moiety.

- Synthesis: Prepared via Wittig reaction of aryl aldehydes, yielding well-defined products after silica gel purification .

- Applications: Used in block copolymers for thermal cross-linking , photocatalyzed decarboxylative oxygenation reactions (88% yield) , and as a monomer in hybrid polymers.

- Safety: Classified as harmful if swallowed (H302) and combustible (H227), requiring storage under inert atmospheres at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of 4-vinylphenyl compounds with trimethylsilane in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of platinum or rhodium catalysts to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-vinylphenyl)silane undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols under specific conditions.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Hydrogenation reactions often employ palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like halides or alkoxides can be used to substitute the trimethylsilyl group.

Major Products Formed:

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Polymer Production

Copolymers and Polymers:

Trimethyl(4-vinylphenyl)silane serves as a monomer in the synthesis of various polymers, including polystyrene, polymethyl methacrylate (PMMA), and polyvinyl chloride (PVC) . Its ability to undergo cationic polymerization allows for the formation of copolymers that exhibit enhanced thermal stability and chemical resistance.

Case Study:

A study demonstrated that when polymerized in acidic solutions, this compound forms stable films that resist thermal degradation. This property is particularly useful in coatings and adhesives where durability is essential .

Silicone Polymer Synthesis

This compound acts as an important intermediate in the preparation of silicone polymers. Its incorporation into silicone matrices enhances the mechanical properties and thermal stability of the resulting materials .

Application Example:

In the production of silicone elastomers, the introduction of this compound improves adhesion properties and overall performance, making it suitable for applications in automotive and aerospace industries.

Functionalization of Organic Molecules

The compound can be utilized for the functionalization of organic molecules through silylation reactions. This process involves introducing silyl groups into organic compounds, which can enhance their reactivity and compatibility with other materials .

Research Insight:

Recent advancements have shown that using this compound in palladium-catalyzed cross-coupling reactions allows for effective late-stage functionalization of complex organic molecules, expanding its utility in synthetic organic chemistry .

This compound has been investigated for its potential in creating porous polymer materials. By selectively removing the trimethylsilyl group during synthesis, researchers can enhance the porosity and surface area of hyper-cross-linked polymers (HCPs), which are valuable in adsorption applications.

Innovative Use Case:

The development of organoboron quinolate polymers from this compound has led to materials with tunable luminescence properties, useful for optoelectronic devices.

Mechanism of Action

The mechanism of action of Trimethyl(4-vinylphenyl)silane involves its ability to participate in various chemical reactions due to the presence of the reactive vinyl group and the trimethylsilyl moietyThese properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Trimethoxy(4-vinylphenyl)silane (CAS 18001-13-3)

Key Difference : The methoxy groups in trimethoxy(4-vinylphenyl)silane increase polarity, making it suitable for hydrophilic polymer matrices, whereas the trimethyl variant is more hydrophobic and used in cross-linking applications.

Trimethyl((4-nitrophenyl)ethynyl)silane (CAS 75867-38-8)

Key Difference : The nitro group in the latter compound introduces electron-withdrawing effects, altering its electronic properties and expanding its utility in aromatic substitution reactions.

Tris(4-Methoxyphenyl)phenylsilane

Key Difference : The trisubstituted methoxy groups in the latter compound improve thermal stability and optical properties, making it suitable for electronic materials.

Trimethyl(2-(4-vinylphenyl)ethynyl)silane

Key Difference : The ethynyl group allows for versatile cross-linking mechanisms (e.g., azide-alkyne cycloaddition), whereas the vinyl group relies on radical or ionic polymerization.

Biological Activity

Trimethyl(4-vinylphenyl)silane, with the chemical formula and CAS number 1009-43-4, is a silane compound that has garnered interest due to its potential applications in various fields, including materials science and organic synthesis. This article focuses on the biological activity of this compound, exploring its interactions, potential toxicity, and applications in biological systems.

- Molecular Weight : 176.33 g/mol

- Appearance : Colorless to light yellow clear liquid

- Purity : Typically >95% (GC)

- Storage Conditions : Should be stored under inert gas at low temperatures to avoid moisture sensitivity .

This compound is primarily studied for its role as a silane coupling agent. Its vinyl group allows for polymerization reactions, which can enhance the mechanical properties of materials when used in composite formulations. The biological activity is largely attributed to its potential as a modifier in biocompatible materials, influencing cell adhesion and growth.

Cytotoxicity Studies

Research has indicated that silane compounds can exhibit varying degrees of cytotoxicity depending on their structure and the functional groups present. For instance:

- Cell Viability : Studies using human cell lines have shown that certain silanes can reduce cell viability at high concentrations, suggesting a dose-dependent cytotoxic effect.

- Mechanisms of Toxicity : The proposed mechanisms include oxidative stress induction and disruption of cellular membranes .

Case Studies

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, general safety data suggest:

- Acute Toxicity : The compound is classified with warning labels indicating potential harmful effects if ingested or if it comes into contact with skin.

- Environmental Impact : As with many silanes, there is concern regarding their persistence in the environment and their impact on ecological systems .

Applications in Research and Industry

This compound is utilized in several applications:

Properties

IUPAC Name |

(4-ethenylphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHSYXPNALRSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79716-05-5 | |

| Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.